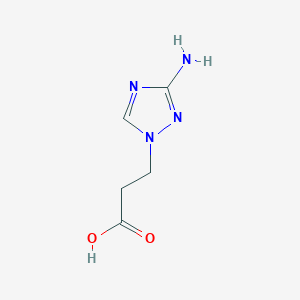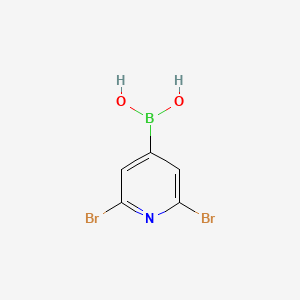
2,6-Dibromopyridine-4-boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dibromopyridine-4-boronic acid is an organoboron compound with the molecular formula C5H4BBr2NO2. It is a derivative of pyridine, where the 2 and 6 positions are substituted with bromine atoms, and the 4 position is substituted with a boronic acid group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromopyridine-4-boronic acid typically involves the following steps:
-
Halogen-Metal Exchange and Borylation: For example, 2,6-dibromopyridine can be treated with n-butyllithium to form the corresponding lithium intermediate, which is then reacted with a boron reagent like trimethyl borate to yield this compound .
-
Palladium-Catalyzed Cross-Coupling: : Another common method involves the palladium-catalyzed cross-coupling of 2,6-dibromopyridine with a boron reagent such as bis(pinacolato)diboron. This reaction is typically carried out in the presence of a palladium catalyst and a base under mild conditions .
Industrial Production Methods
Industrial production of this compound often employs scalable versions of the above synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Large-scale production may involve continuous flow processes to enhance efficiency and yield.
化学反应分析
Types of Reactions
2,6-Dibromopyridine-4-boronic acid undergoes various types of chemical reactions, including:
-
Suzuki-Miyaura Cross-Coupling: : This is the most common reaction involving this compound. It couples with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or vinyl-aryl compounds .
-
Oxidation and Reduction: : While less common, this compound can undergo oxidation and reduction reactions under specific conditions. For example, it can be oxidized to form corresponding boronic acids or reduced to form boranes .
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate, palladium(0) complexes.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).
Major Products
The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学研究应用
2,6-Dibromopyridine-4-boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: It is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It is involved in the synthesis of pharmaceutical compounds, particularly those that require the formation of biaryl structures.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
作用机制
The primary mechanism by which 2,6-Dibromopyridine-4-boronic acid exerts its effects is through the Suzuki-Miyaura cross-coupling reaction. This reaction involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group of this compound transfers to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or vinyl-aryl product and regenerating the palladium catalyst.
相似化合物的比较
Similar Compounds
2-Bromopyridine: A simpler analog with only one bromine substituent.
2,5-Dibromopyridine: Another analog with bromine substituents at the 2 and 5 positions.
Uniqueness
2,6-Dibromopyridine-4-boronic acid is unique due to its dual bromine substituents and boronic acid group, which provide high reactivity and selectivity in Suzuki-Miyaura cross-coupling reactions. This makes it a valuable reagent for synthesizing complex organic molecules with high precision .
属性
IUPAC Name |
(2,6-dibromopyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BBr2NO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2,10-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFBYDLBSSITNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1)Br)Br)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BBr2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
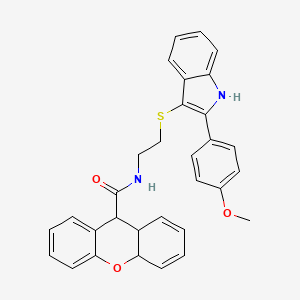
![N-(2-chloro-5-fluorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2641966.png)

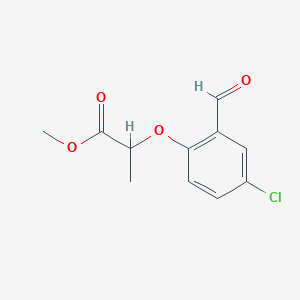
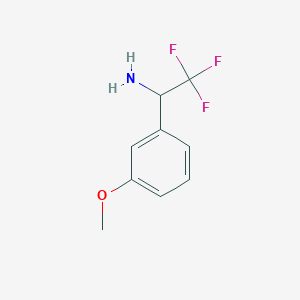
![N-(2-methoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2641972.png)
![3-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)but-2-enamide](/img/structure/B2641976.png)
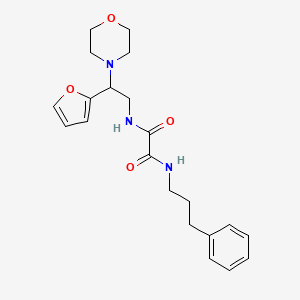
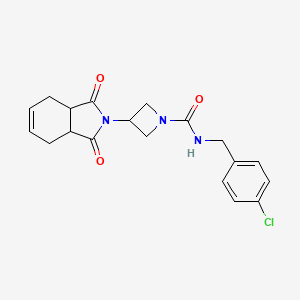
![4-Bromo-10-(4-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2641979.png)
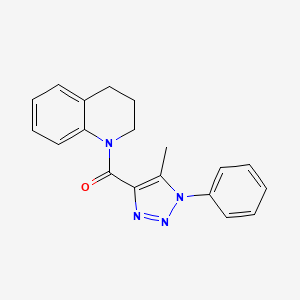
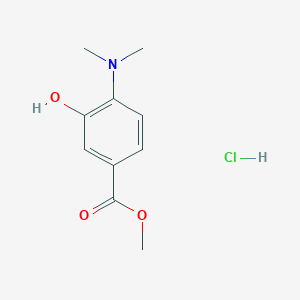
![4-{3,5-dioxo-4-azatricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl}phenyl propanoate](/img/structure/B2641982.png)
